molecular formula C6H10N2O2 B8623691 Piperidine, 2-(nitromethylene)- CAS No. 50902-03-9

Piperidine, 2-(nitromethylene)-

Cat. No. B8623691
Key on ui cas rn: 50902-03-9
M. Wt: 142.16 g/mol
InChI Key: SKKTZJVNTSSCLS-UHFFFAOYSA-N
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Patent
US04025634

Procedure details

A solution of 33.9 g of (1A) and 36.6 g of nitromethane was refluxed for 3 days, cooled and quenched in one liter of cold ether. Filtration gave a solid crude product, m.p. 79° - 81°. Evaporation of the filtrate and trituration of the residue with cold ether give additional crude product. The crude product was continuously extracted from a Soxhlet thimble with ether for 18 hours, after which time only a small amount of dark oil remained. The solvent pot (not containing crystallized product) was cooled and the solid product was filtered, giving 2-(nitromethylene)piperidine (1B), as a pale yellow solid, m.p.: 80.5°-81°.
Quantity
33.9 g
Type
reactant
Reaction Step One
Quantity
36.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH2:8][CH2:7][CH2:6][CH2:5][N:4]=1.[N+:9]([CH3:12])([O-:11])=[O:10]>>[N+:9]([CH:12]=[C:3]1[CH2:8][CH2:7][CH2:6][CH2:5][NH:4]1)([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
33.9 g
Type
reactant
Smiles
COC1=NCCCC1
Name
Quantity
36.6 g
Type
reactant
Smiles
[N+](=O)([O-])C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
quenched in one liter of cold ether
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
gave a solid crude product, m.p. 79° - 81°
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate and trituration of the residue with cold ether
CUSTOM
Type
CUSTOM
Details
give additional crude product
EXTRACTION
Type
EXTRACTION
Details
The crude product was continuously extracted from a Soxhlet thimble with ether for 18 hours
Duration
18 h
ADDITION
Type
ADDITION
Details
The solvent pot (not containing
CUSTOM
Type
CUSTOM
Details
crystallized product)
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
FILTRATION
Type
FILTRATION
Details
the solid product was filtered

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=C1NCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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